molecular formula C17H16O5 B1323991 2-(3,5-Dimethoxybenzoyl)phenyl acetate CAS No. 890098-98-3

2-(3,5-Dimethoxybenzoyl)phenyl acetate

Cat. No. B1323991
CAS RN: 890098-98-3
M. Wt: 300.3 g/mol
InChI Key: CJFMODMURUVMTE-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethoxybenzoyl)phenyl acetate” is a chemical compound with the molecular formula C17H16O5 . It is used in various scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and material science.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was carried out using TEA as a base and THF as a solvent .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethoxybenzoyl)phenyl acetate” consists of 17 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The molecular weight of the compound is 300.31 .

Scientific Research Applications

Molecular Structure Analysis

The structural analysis of molecular compounds similar to 2-(3,5-Dimethoxybenzoyl)phenyl acetate has provided insights into the molecular associations within crystals. For example, the study of crystal structures of related compounds, such as methyl 3,5-dimethylbenzoate, has shown how molecules are bonded and arranged in layers, contributing to the understanding of molecular interactions in solid states (Ebersbach et al., 2022).

Photophysical Properties and Sensing Applications

Research on diarylimidazole derivatives, which share structural motifs with 2-(3,5-Dimethoxybenzoyl)phenyl acetate, highlights their potential in sensing applications. The study on a specific diarylimidazole derivative demonstrated its selective sensing capabilities for ferric ions, which is significant for the development of fluorescence sensors. This research also explored the compound's non-linear optical (NLO) behavior, which is essential for photonic and electronic applications (Perumal et al., 2021).

Photodegradation Studies

Photodegradation research on dimethoxy curcuminoids, which are structurally related to 2-(3,5-Dimethoxybenzoyl)phenyl acetate, has shed light on the stability and degradation pathways of such compounds under light exposure. These studies are crucial for understanding the photostability of pharmaceuticals and other chemical materials (Galer & Šket, 2015).

Synthetic Applications

The synthesis of various organic compounds, including isoflavones and oxadiazole derivatives, often involves intermediates or structural units similar to 2-(3,5-Dimethoxybenzoyl)phenyl acetate. Research in this area contributes to the development of new synthetic routes and methodologies, which are fundamental for the production of pharmaceuticals and agrochemicals (Balasubramanian & Nair, 2000); (Jin et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, phenyl acetate, indicates that it is a combustible liquid and harmful if swallowed . It is

properties

IUPAC Name

[2-(3,5-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-16-7-5-4-6-15(16)17(19)12-8-13(20-2)10-14(9-12)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFMODMURUVMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641608
Record name 2-(3,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxybenzoyl)phenyl acetate

CAS RN

890098-98-3
Record name Methanone, [2-(acetyloxy)phenyl](3,5-dimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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